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Compound of Interest

Compound Name: (Z/E)-GW406108X

Cat. No.: B15602791 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of

the cross-reactivity of (Z/E)-GW406108X with other kinases, supported by experimental data

and protocols to aid in the design and interpretation of future studies.

(Z/E)-GW406108X has emerged as a potent inhibitor of key cellular processes, demonstrating

significant activity against both Kinesin-12 (Kif15) and Unc-51 like autophagy activating kinase

1 (ULK1).[1][2][3] However, a comprehensive analysis of its kinase selectivity reveals a broader

spectrum of activity, a critical consideration for its application as a specific chemical probe. This

guide summarizes the known kinase targets of (Z/E)-GW406108X, presents the available

quantitative data on its inhibitory activity, and details the experimental protocols used to

generate this data.

Kinase Inhibition Profile of (Z/E)-GW406108X
(Z/E)-GW406108X was identified as a potent inhibitor of ULK1 through screening of the

Published Kinase Inhibitor Set (PKIS).[4] Further characterization has revealed its inhibitory

effects on other kinases, notably AMP-activated protein kinase (AMPK) and Vacuolar protein

sorting 34 (VPS34), with potencies similar to that for ULK1.[1][2][5] The compound also

demonstrates inhibitory activity against the motor protein Kif15.[1][3]

While a comprehensive public kinome scan detailing the activity of (Z/E)-GW406108X against a

wide panel of kinases is not readily available, studies utilizing the ChEMBL database indicate

that it possesses a "promiscuous kinase selectivity profile," suggesting it inhibits a range of
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additional kinases.[4] Researchers should, therefore, exercise caution when interpreting

cellular effects and consider potential off-target activities.

Below is a summary of the reported inhibitory activities of (Z/E)-GW406108X against its primary

and cross-reactive targets.

Target Assay Type Parameter Value
Molar
Concentrati
on

Reference

Kif15

(Kinesin-12)

ATPase

Assay
IC50 0.82 µM 820 nM [1][3]

ULK1 Kinase Assay pIC50 6.37 427 nM [2][5]

AMPK Kinase Assay pIC50 6.38 417 nM [1][5]

VPS34 Kinase Assay pIC50 6.34 457 nM [1][5]

Experimental Methodologies
The following sections detail the experimental protocols employed to characterize the inhibitory

activity of (Z/E)-GW406108X.

ULK1, AMPK, and VPS34 Kinase Assays (ADP-
Glo™/ADP Hunter™ Technology)
A common method for assessing the activity of these kinases is the ADP-Glo™ (Promega) or

ADP Hunter™ (DiscoverX) assay, which measures the amount of ADP produced during the

kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the

remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then

used by a luciferase to produce a luminescent signal that is proportional to the initial kinase

activity.

General Protocol:
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Reaction Setup: In a 384-well plate, combine the kinase (ULK1, AMPK, or VPS34), the

appropriate substrate (e.g., Myelin Basic Protein for ULK1), and a buffer containing MgCl2.

Inhibitor Addition: Add (Z/E)-GW406108X at various concentrations. A DMSO control is run in

parallel.

Initiation: Start the reaction by adding ATP at a concentration close to its Km for the specific

kinase.

Incubation: Incubate the reaction at room temperature for a predetermined time, ensuring the

reaction is in the linear range.

ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the

remaining ATP. Incubate for 40 minutes at room temperature.

Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the

luciferase reaction. Incubate for 30-60 minutes at room temperature.

Measurement: Measure the luminescence using a plate reader.

Data Analysis: Calculate the pIC50 values by fitting the dose-response data to a sigmoidal

curve.

Radiolabeled ATP Kinase Assay (Orthogonal Method)
This traditional method provides a direct measure of kinase activity by quantifying the

incorporation of a radiolabeled phosphate group from [γ-³²P]ATP onto a substrate.

Principle: The kinase transfers the gamma-phosphate from [γ-³²P]ATP to a specific substrate.

The phosphorylated substrate is then separated from the unreacted ATP and the radioactivity is

measured.

General Protocol:

Reaction Mixture: Prepare a reaction mix containing the kinase, substrate, (Z/E)-
GW406108X at various concentrations, and a kinase buffer.

Initiation: Start the reaction by adding [γ-³²P]ATP and cold ATP.
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Incubation: Incubate the reaction at 30°C for a specified time.

Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper (e.g.,

P81).

Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-

³²P]ATP.

Scintillation Counting: Place the dried paper in a scintillation vial with a scintillation cocktail

and measure the radioactivity using a scintillation counter.

Data Analysis: Determine the kinase activity and calculate the IC50 values for the inhibitor.

Kif15 ATPase Assay
The activity of the motor protein Kif15 is assessed by measuring its ATPase activity, which is

coupled to its movement along microtubules.

Principle: The rate of ATP hydrolysis to ADP by Kif15 in the presence of microtubules is

measured. The ADP-Glo™ assay is commonly used to quantify the ADP produced.

General Protocol:

Reaction Setup: In a microplate, combine purified Kif15 protein, polymerized microtubules,

and an assay buffer.

Inhibitor Addition: Add (Z/E)-GW406108X at various concentrations.

Initiation: Start the reaction by adding ATP.

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a specific duration.

ADP Detection: Stop the reaction and measure the amount of ADP generated using the

ADP-Glo™ assay as described above.

Data Analysis: Calculate the IC50 value for the inhibition of Kif15 ATPase activity.
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Signaling Pathway and Cross-Reactivity
Visualization
The following diagram illustrates the known interactions of (Z/E)-GW406108X with its primary

targets and other kinases, highlighting its cross-reactivity profile.

(Z/E)-GW406108X

Primary Targets Cross-Reactivity

(Z/E)-GW406108X

ULK1

Inhibits (pIC50 = 6.37)

Kif15

Inhibits (IC50 = 0.82 µM)

AMPK

Inhibits (pIC50 = 6.38)

VPS34

Inhibits (pIC50 = 6.34)

Click to download full resolution via product page

Caption: Interaction profile of (Z/E)-GW406108X with its primary and off-target kinases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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